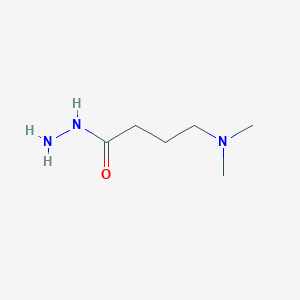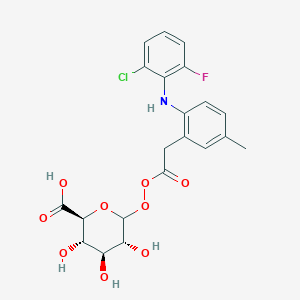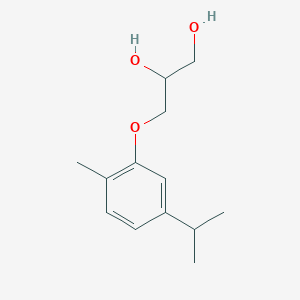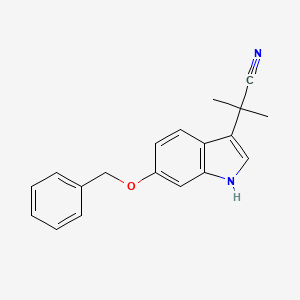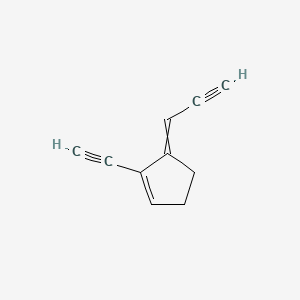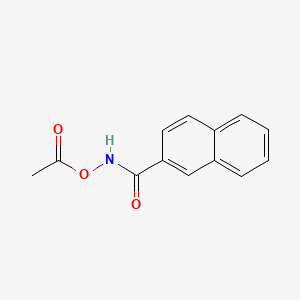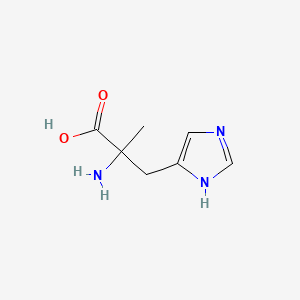
(4-Methoxyphenyl) 4-cyanobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Methoxyphenyl) 4-cyanobenzoate is an organic compound with the molecular formula C15H11NO3. It is a derivative of benzoic acid and is characterized by the presence of a methoxy group (-OCH3) attached to the phenyl ring and a cyano group (-CN) attached to the benzoate moiety. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methoxyphenyl) 4-cyanobenzoate typically involves the esterification of 4-cyanobenzoic acid with 4-methoxyphenol. One common method includes the use of a dehydrating agent such as thionyl chloride (SOCl2) or dicyclohexylcarbodiimide (DCC) to facilitate the esterification reaction. The reaction is usually carried out in an organic solvent like dichloromethane (CH2Cl2) under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes the purification of the product through recrystallization or chromatography to achieve high purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
(4-Methoxyphenyl) 4-cyanobenzoate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group (-OH), resulting in the formation of 4-hydroxyphenyl 4-cyanobenzoate.
Reduction: The cyano group can be reduced to an amine group (-NH2), leading to the formation of 4-methoxyphenyl 4-aminobenzoate.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used in the presence of a suitable solvent like ethanol (EtOH).
Major Products Formed
Oxidation: 4-Hydroxyphenyl 4-cyanobenzoate
Reduction: 4-Methoxyphenyl 4-aminobenzoate
Substitution: Various substituted derivatives depending on the nucleophile used
Applications De Recherche Scientifique
(4-Methoxyphenyl) 4-cyanobenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of liquid crystals and functional polymers.
Mécanisme D'action
The mechanism of action of (4-Methoxyphenyl) 4-cyanobenzoate involves its interaction with specific molecular targets. For example, in biological systems, it may act as an inhibitor of certain enzymes by binding to their active sites. The presence of the cyano group allows for strong interactions with nucleophilic residues in proteins, while the methoxy group can enhance the compound’s lipophilicity and membrane permeability .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Methoxyphenyl 4-aminobenzoate
- 4-Hydroxyphenyl 4-cyanobenzoate
- 4-Methoxyphenyl 4-nitrobenzoate
Uniqueness
(4-Methoxyphenyl) 4-cyanobenzoate is unique due to the combination of the methoxy and cyano groups, which confer distinct chemical and physical properties. The methoxy group increases the compound’s solubility in organic solvents, while the cyano group provides a site for further chemical modifications. This combination makes it a versatile intermediate in organic synthesis and a valuable compound in various research applications .
Propriétés
Numéro CAS |
53327-12-1 |
|---|---|
Formule moléculaire |
C15H11NO3 |
Poids moléculaire |
253.25 g/mol |
Nom IUPAC |
(4-methoxyphenyl) 4-cyanobenzoate |
InChI |
InChI=1S/C15H11NO3/c1-18-13-6-8-14(9-7-13)19-15(17)12-4-2-11(10-16)3-5-12/h2-9H,1H3 |
Clé InChI |
BKSYWWZVUBWTTP-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



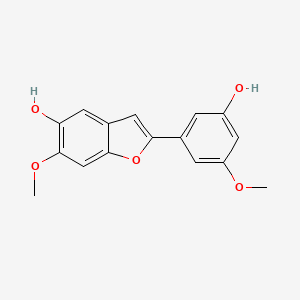
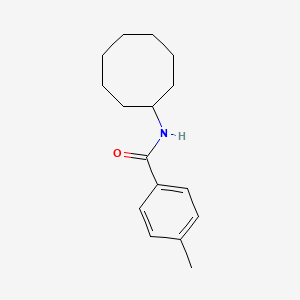
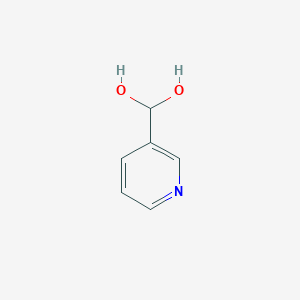
![4-Chloro-3-(3-isopropyl[1,2,4]triazolo[3,4-B][1,3,4]thiadiazol-6-YL)aniline](/img/structure/B13809927.png)

